molecular formula C18H21N3O3S B2682289 N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide CAS No. 958967-14-1

N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide

Cat. No.: B2682289
CAS No.: 958967-14-1
M. Wt: 359.44
InChI Key: ZNLHRHXAGHWMJY-UHFFFAOYSA-N
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Description

N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research, particularly as a key structural motif in the development of kinase inhibitors. Its core structure, the thieno[3,4-c]pyrazole scaffold, is a privileged pharmacophore known to exhibit high affinity for ATP-binding sites of various protein kinases. This compound is primarily investigated for its potential role in modulating signal transduction pathways implicated in oncogenesis and inflammatory diseases. Researchers utilize this molecule as a critical chemical probe or a versatile intermediate for structure-activity relationship (SAR) studies, aiming to optimize selectivity and potency against specific kinase targets such as members of the CMGC kinase group. Its mechanism of action is hypothesized to involve competitive inhibition at the kinase active site, thereby preventing phosphorylation of downstream effector proteins and disrupting aberrant cellular proliferation or inflammatory responses. The compound's defined stereochemistry and sulfone moiety are essential for its binding conformation and physicochemical properties, making it a valuable tool for elucidating complex kinase functions and for the rational design of next-generation therapeutic agents. Current research applications are focused on lead compound identification and the exploration of novel chemotypes for targeted cancer therapies, as evidenced by its presence in specialized chemical libraries for high-throughput screening.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-24-14-8-6-13(7-9-14)21-17(15-10-25(23)11-16(15)20-21)19-18(22)12-4-2-3-5-12/h6-9,12H,2-5,10-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLHRHXAGHWMJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the thieno[3,4-c]pyrazole core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions.

    Introduction of the 4-methoxyphenyl group: This can be achieved through a substitution reaction using a suitable aryl halide and a base.

    Oxidation to form the oxido group: This step typically requires an oxidizing agent such as hydrogen peroxide or a peracid.

    Attachment of the cyclopentanecarboxamide moiety: This can be done through an amide coupling reaction using a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The oxido group can be further oxidized to form different oxidation states.

    Reduction: The compound can be reduced to remove the oxido group or to modify other functional groups.

    Substitution: The methoxy group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Aryl halides, bases, nucleophiles, or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction could produce deoxygenated or hydrogenated products.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of thieno[3,4-c]pyrazoles exhibit significant anticancer properties. A study evaluating various thienopyrazole derivatives found that they could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and Caco-2 (colorectal cancer). The IC50 values for these compounds ranged from 3.96 µM to 5.87 µM, indicating potent activity against these cell lines.

Case Study: Inhibition of Kinases

A notable mechanism of action involves the inhibition of specific kinases that regulate cellular processes related to cancer progression. The compound competes with ATP binding sites on these kinases, leading to altered metabolic pathways and reduced tumor growth. This interaction is critical in the development of targeted therapies for cancer treatment.

Anti-inflammatory Properties

In addition to its anticancer effects, N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide has shown promise in modulating inflammatory responses. Studies have demonstrated its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Table 1: Summary of Biological Activities

Activity TypeTarget CellsIC50 Range (µM)Mechanism of Action
AnticancerMCF-7, Caco-23.96 - 5.87Kinase inhibition
Anti-inflammatoryVarious immune cellsNot specifiedCytokine inhibition

Pharmacokinetics and Metabolism

The pharmacokinetic properties of this compound are under investigation. Similar compounds have shown variable absorption and distribution profiles, with metabolism primarily occurring in the liver and excretion via the kidneys. Understanding these properties is essential for optimizing dosing regimens and enhancing therapeutic efficacy.

Environmental Factors Influencing Efficacy

The efficacy of this compound can be influenced by environmental factors such as pH, temperature, and the presence of other molecules. These factors can affect the compound's stability and interaction with biological targets, thereby impacting its overall effectiveness in therapeutic applications.

Synthesis and Production

The synthesis of this compound typically involves several synthetic steps:

  • Preparation of Thieno[3,4-c]pyrazole Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Formation of Cyclopentanecarboxamide Moiety : Subsequent reactions modify the core to introduce the cyclopentanecarboxamide structure.

Industrial Production Methods

For large-scale production, techniques such as continuous flow synthesis and advanced catalytic systems may be employed to ensure high yield and purity while maintaining cost-effectiveness.

Mechanism of Action

The mechanism of action of N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may bind to and inhibit the activity of certain enzymes, affecting metabolic pathways.

    Receptor binding: It may interact with cellular receptors, modulating signal transduction pathways.

    DNA/RNA interaction: The compound could bind to nucleic acids, influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Structural and Functional Insights

  • Thienopyrazole vs.
  • Carboxamide Substituents: Cyclopentane vs. cyclohexane carboxamide: Cyclopentane’s smaller ring reduces steric hindrance, possibly enhancing binding to compact active sites. Cyclohexane’s higher lipophilicity may improve membrane permeability but reduce aqueous solubility .
  • Pharmacological Implications :

    • The 4-methoxyphenyl group in the target compound may confer selectivity for serotonin or kinase targets, whereas thiazolylmethyl groups () are common in antiviral or anticancer agents .

Research Tools and Methodologies

  • Crystallography : Tools like SHELXL (SHELX suite) are widely used for refining crystal structures of small molecules, enabling precise determination of bond lengths and angles .
  • Electronic Analysis: Programs like Multiwfn facilitate wavefunction analysis, critical for understanding charge distribution and reactivity in thienopyrazole derivatives .
  • Data Processing : WinGX and ORTEP streamline crystallographic data visualization, aiding in comparing packing motifs and intermolecular interactions .

Biological Activity

N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the thieno[3,4-c]pyrazole class and features a cyclopentanecarboxamide moiety. Its molecular formula is C19H23N3O3SC_{19}H_{23}N_{3}O_{3}S, with a molar mass of approximately 373.47 g/mol. The structural complexity contributes to its diverse biological activities.

Key Structural Features

  • Thieno[3,4-c]pyrazole Core : Known for various pharmacological effects.
  • Cyclopentanecarboxamide Group : Enhances interaction with biological targets.

The biological activity of this compound is thought to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, particularly kinases involved in cell signaling pathways.
  • Receptor Interaction : It could modulate receptor activity, influencing physiological responses.
  • DNA Interaction : Potential interactions with DNA may lead to anticancer effects by disrupting replication or transcription processes.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological properties:

Activity Description
Anticancer Demonstrated potential in inhibiting tumor cell proliferation in vitro.
Anti-inflammatory May reduce inflammatory responses through modulation of cytokine production.
Antimicrobial Exhibits activity against certain bacterial strains, indicating broad-spectrum potential.

Case Studies and Research Findings

  • Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of thieno[3,4-c]pyrazole exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and HeLa cells). The mechanism was linked to apoptosis induction mediated by reactive oxygen species (ROS) generation .
  • Anti-inflammatory Effects : In an experimental model of inflammation, this compound reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential as a therapeutic agent in inflammatory diseases .
  • Antimicrobial Properties : Research conducted on the compound's antimicrobial efficacy revealed notable activity against Gram-positive bacteria such as Staphylococcus aureus, indicating its potential application in treating bacterial infections .

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